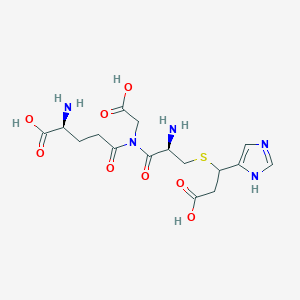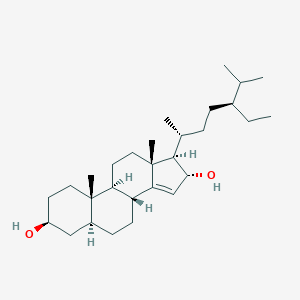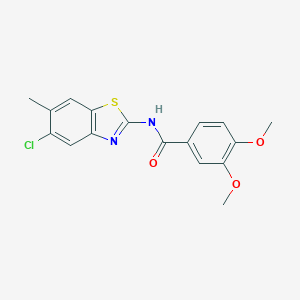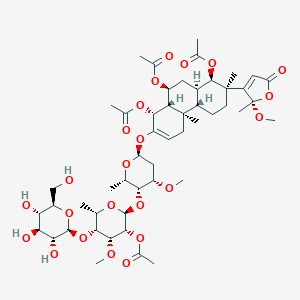![molecular formula C23H17BrN2O3 B236233 N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its effects on the body.
Wirkmechanismus
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide works by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates the receptors, leading to a variety of physiological and biochemical effects. The exact mechanism of action of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include changes in heart rate and blood pressure, as well as alterations in body temperature and metabolism. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide is relatively easy to obtain and can be synthesized in large quantities for use in experiments. However, there are also limitations to using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments, including the potential for toxicity and the risk of addiction and withdrawal in animal models.
Zukünftige Richtungen
There are many potential future directions for research involving N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is a need for further research into the effects of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide on the brain and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is a need for continued research into the safety and toxicity of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, particularly in animal models.
Synthesemethoden
The synthesis of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide involves several steps, including the reaction of 4-methylphenylacetonitrile with 5-bromo-1-naphthoic acid to form an intermediate product. This intermediate is then reacted with furfurylamine to produce the final product, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce the compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in a variety of scientific research applications, including studies of the endocannabinoid system and its effects on the body. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in studies of addiction and withdrawal, as well as in studies of the effects of cannabinoids on the brain.
Eigenschaften
Produktname |
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Molekularformel |
C23H17BrN2O3 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
N-[3-[(5-bromonaphthalene-1-carbonyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-11-15(25-23(28)21-9-4-12-29-21)13-20(14)26-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
VSEYKNIEAONOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
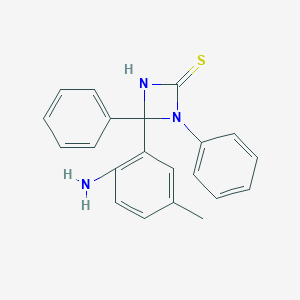

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
